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Compound of Interest

Compound Name: Methyl 4-methoxyacetoacetate

Cat. No.: B150995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Methyl 4-
methoxyacetoacetate (CAS 41051-15-4), a key intermediate in various chemical syntheses.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols typically employed for such

analyses.

Data Presentation
The spectral data for Methyl 4-methoxyacetoacetate is summarized in the tables below for

easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Methyl 4-methoxyacetoacetate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.73 s 3H O-CH₃ (Ester)

~4.09 s 2H O-CH₂

~3.48 s 2H CO-CH₂-CO

~3.38 s 3H OCH₃ (Ether)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for Methyl 4-methoxyacetoacetate[1]

Chemical Shift (δ) ppm Assignment

~201.5 C=O (Ketone)

~167.3 C=O (Ester)

~75.8 O-CH₂

~59.1 O-CH₃ (Ether)

~52.3 O-CH₃ (Ester)

~45.6 CO-CH₂-CO

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Methyl 4-methoxyacetoacetate
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 Strong C-H stretch (alkane)

~1750 Strong C=O stretch (ester)

~1725 Strong C=O stretch (ketone)

~1100-1200 Strong C-O stretch (ether and ester)

Technique: Neat (liquid film)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Methyl 4-methoxyacetoacetate

m/z Relative Intensity Possible Fragment

146 Low [M]⁺ (Molecular Ion)

115 Moderate [M - OCH₃]⁺

101 High
[M - CH₂OCH₃]⁺ or

[CH₃OCOCH₂CO]⁺

74 Moderate [CH₃OCOCH₃]⁺

59 Moderate [COOCH₃]⁺

45 High [CH₂OCH₃]⁺

43 High [CH₃CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of Methyl 4-methoxyacetoacetate (typically 5-10 mg) is prepared in a deuterated

solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube. The spectra are recorded

on a spectrometer, such as a Varian CFT-20.[2]

¹H NMR Spectroscopy: The proton NMR spectrum is typically acquired at a frequency of 300

MHz or higher to ensure adequate signal dispersion. A standard pulse program is used, and

the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are

referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of liquid Methyl 4-methoxyacetoacetate is typically obtained using a Fourier

Transform Infrared (FTIR) spectrometer.

Neat (Liquid Film): A drop of the neat liquid is placed between two potassium bromide (KBr)

or sodium chloride (NaCl) plates to create a thin film.

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR

crystal (e.g., diamond or germanium) of an ATR accessory.[2]

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background

spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization

(EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and

separation.[2]

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated

from any impurities.

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting

the relative abundance of each ion against its m/z value.

Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of a chemical

compound like Methyl 4-methoxyacetoacetate.

Spectral Analysis Workflow for Methyl 4-methoxyacetoacetate
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Click to download full resolution via product page

Caption: A logical workflow for the structural elucidation of Methyl 4-methoxyacetoacetate
using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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